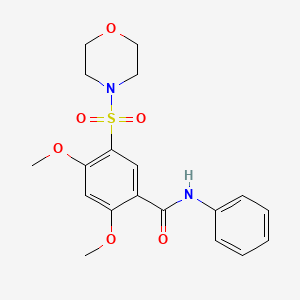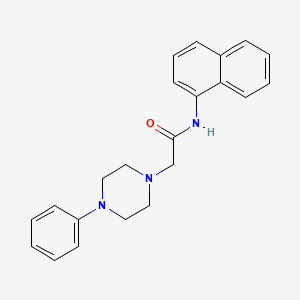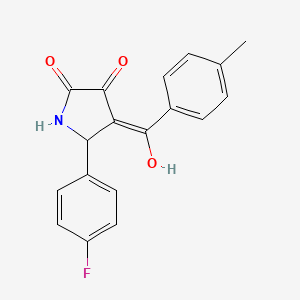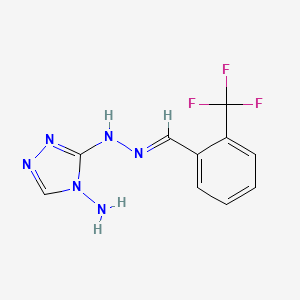![molecular formula C15H11Cl2N3OS B11516425 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione CAS No. 6074-92-6](/img/structure/B11516425.png)
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of chloroanilino and chlorophenyl groups in its structure contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione typically involves the reaction of 2-chloroaniline with appropriate reagents to form the desired oxadiazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells, leading to cell death. The compound may also interact with DNA or proteins, disrupting vital cellular processes .
Comparison with Similar Compounds
3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione can be compared with other oxadiazole derivatives, such as:
- 3-[(2-Methoxyanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thione
- 3-[(2-Fluoroanilino)methyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thione These compounds share a similar core structure but differ in the substituents attached to the oxadiazole ring. The presence of different substituents can significantly influence their chemical properties and biological activities. For example, the chloro groups in this compound may enhance its antimicrobial activity compared to its methoxy or fluoro counterparts .
Properties
CAS No. |
6074-92-6 |
|---|---|
Molecular Formula |
C15H11Cl2N3OS |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-11-6-2-1-5-10(11)14-19-20(15(22)21-14)9-18-13-8-4-3-7-12(13)17/h1-8,18H,9H2 |
InChI Key |
GUAXQNMUUILWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide](/img/structure/B11516346.png)
![2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11516350.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11516358.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B11516371.png)


![2,2'-[(2-Thioxo-1,3-dithiole-4,5-diyl)disulfanediyl]bis[1-(4-chlorophenyl)ethanone]](/img/structure/B11516381.png)
![(4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11516382.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11516383.png)
![4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid](/img/structure/B11516394.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11516412.png)
![4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11516413.png)
